molecular formula C17H26ClNO3 B3821387 1-(2,4-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride

1-(2,4-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride

Cat. No. B3821387
M. Wt: 327.8 g/mol
InChI Key: WIZOKEPDFOIMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride, also known as DOI hydrochloride, is a psychoactive drug that acts as a potent agonist for the serotonin 5-HT2A receptor. This compound is a derivative of the phenethylamine family and has been used in scientific research to study the role of the 5-HT2A receptor in various physiological and behavioral processes.

Mechanism of Action

1-(2,4-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride acts as a potent agonist for the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of this receptor leads to the activation of various intracellular signaling pathways, including the phospholipase C and protein kinase C pathways. These pathways ultimately lead to the modulation of various physiological and behavioral processes.
Biochemical and Physiological Effects
1-(2,4-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has been shown to modulate various physiological and behavioral processes, including mood, cognition, and perception. This compound has been shown to produce hallucinogenic effects in humans, including altered visual perception, changes in thought processes, and altered sense of self. Additionally, 1-(2,4-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

1-(2,4-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has several advantages for use in laboratory experiments. This compound is highly selective for the 5-HT2A receptor, which allows for the specific investigation of the role of this receptor in various physiological and behavioral processes. Additionally, 1-(2,4-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has a long half-life, which allows for the prolonged investigation of its effects. However, 1-(2,4-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride also has several limitations, including its potential for producing hallucinogenic effects in humans, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research involving 1-(2,4-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride. One potential area of investigation is the use of this compound in the treatment of various psychiatric disorders, including depression and anxiety. Additionally, further investigation is needed to better understand the mechanisms underlying the hallucinogenic effects of 1-(2,4-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride, which may have implications for the development of new treatments for various psychiatric disorders. Finally, future research is needed to investigate the potential therapeutic effects of other 5-HT2A receptor agonists, which may have advantages over 1-(2,4-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride in terms of their safety and efficacy.

Scientific Research Applications

1-(2,4-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has been extensively used in scientific research to study the role of the 5-HT2A receptor in various physiological and behavioral processes. This compound has been used to investigate the effects of serotonin on mood, cognition, and perception. Additionally, 1-(2,4-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has been used to study the potential therapeutic effects of 5-HT2A receptor agonists in the treatment of various psychiatric disorders.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-20-12-6-7-13(15(11-12)21-2)16-14-5-3-4-8-17(14,19)9-10-18-16;/h6-7,11,14,16,18-19H,3-5,8-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZOKEPDFOIMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2C3CCCCC3(CCN2)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dimethoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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